N,N'-Di-Boc-S-methylisothiourea

Description

BenchChem offers high-quality N,N'-Di-Boc-S-methylisothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Di-Boc-S-methylisothiourea including the price, delivery time, and more detailed information at info@benchchem.com.

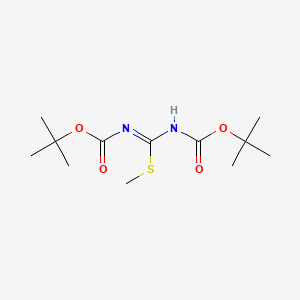

Structure

3D Structure

Properties

CAS No. |

107819-90-9; 322474-21-5 |

|---|---|

Molecular Formula |

C12H22N2O4S |

Molecular Weight |

290.38 |

IUPAC Name |

tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |

InChI |

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |

InChI Key |

UQJXXWHAJKRDKY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Stability of N,N'-Di-Boc-S-methylisothiourea Under Basic Conditions: A Technical Guide

Topic: Stability of Di-Boc-S-methylisothiourea under basic conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

N,N'-Di-Boc-S-methylisothiourea (CAS: 107819-90-9) is a premier guanylating agent used to convert primary and secondary amines into protected guanidines.[1] Its utility stems from the electron-withdrawing Boc groups, which activate the central carbon for nucleophilic attack.[1]

The Critical Stability Insight: The reagent exhibits a dichotomy in stability under basic conditions.[2] It is highly stable in the presence of non-nucleophilic organic bases (e.g., TEA, DIPEA) which are required to facilitate the reaction.[2] However, it is unstable in the presence of nucleophilic bases (e.g., NaOH, LiOH, alkoxides) or aqueous basic media, where it rapidly hydrolyzes to N,N'-Di-Boc-urea.[1]

This guide details the mechanistic underpinnings of this instability, provides optimized protocols to prevent decomposition, and outlines analytical methods for troubleshooting.[2]

Chemical Architecture & Reactivity

To understand the stability profile, one must analyze the electrophilic nature of the isothiourea core.

Structural Activation

The molecule features an isothiourea core flanked by two tert-butoxycarbonyl (Boc) groups.[1][2]

-

Activation: The Boc groups withdraw electron density from the central C=N bond, making the carbon highly electrophilic.[2]

-

Leaving Group: The

-methyl group (MeS-) is a good leaving group, particularly when displaced by a nucleophile.[1]

The Stability/Reactivity Trade-off

The same activation that allows amines to attack the core also makes the reagent susceptible to attack by other nucleophiles—specifically hydroxide (

-

Desired Reaction (Guanidinylation): Amine (

) attacks the central carbon.[1][2] -

Undesired Side Reaction (Hydrolysis): Hydroxide (

) attacks the central carbon.[1][2]

Mechanistic Pathways: Reaction vs. Decomposition[1]

The following diagram illustrates the competing pathways that dictate the success of a guanidinylation experiment.

Figure 1: Competing mechanistic pathways. Organic bases facilitate the green path; aqueous/nucleophilic bases trigger the red path.

Decomposition Mechanism

In the presence of aqueous base (e.g., NaOH in water/THF), the hydroxide ion acts as a nucleophile.[2]

-

Attack:

attacks the electrophilic imine carbon.[1][2] -

Elimination: The tetrahedral intermediate collapses, expelling the thiomethoxide anion (

).[1][2] -

Result: The sulfur is replaced by oxygen, yielding N,N'-Di-Boc-urea , a thermodynamically stable and catalytically dead byproduct.[1]

Stability Profile & Solvent Compatibility

The stability of Di-Boc-S-methylisothiourea is strictly context-dependent.[1]

| Condition | Base Type | Stability | Outcome |

| DCM / DMF (Anhydrous) | Tertiary Amines (TEA, DIPEA) | Stable | Ideal reaction conditions.[1][2] Reagent remains intact for days.[1][2] |

| DCM / DMF | Secondary Amines (Piperidine) | Reactive | Reagent will react with the base itself to form a guanidine byproduct.[1][2] |

| Alcohols (MeOH, EtOH) | Alkoxides (NaOMe) | Unstable | Rapid solvolysis to O-alkyl isoureas or decomposition.[1][2] |

| Aqueous Mixtures | Inorganic Bases (NaOH, LiOH) | Unstable | Rapid hydrolysis to N,N'-Di-Boc-urea.[1] |

| Solid State | None | Stable | Stable for months at 0-5°C. Protect from moisture.[1][2] |

Why Organic Bases are Safe

Tertiary amines like Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are non-nucleophilic due to steric hindrance and lack of N-H protons.[1][2] They act solely as Brønsted bases to deprotonate the substrate amine (ammonium salt

Optimized Experimental Protocols

To ensure reproducibility and high yields, strict adherence to anhydrous conditions is recommended when using this reagent.[2]

Protocol A: Standard Guanidinylation (Base-Mediated)

Best for: Non-hindered primary amines.[1][2]

-

Preparation: Dissolve N,N'-Di-Boc-S-methylisothiourea (1.0 equiv) in anhydrous DCM or DMF.

-

Activation: Add the amine substrate (1.0 - 1.2 equiv).[1][2]

-

Base Addition: Add TEA or DIPEA (2.0 - 3.0 equiv).[1][2]

-

Note: Excess base ensures the amine remains nucleophilic and neutralizes the released methanethiol.[2]

-

-

Reaction: Stir at Room Temperature (RT) for 4–24 hours.

-

Workup: Wash with 5% citric acid (to remove excess amine/base), then brine. Dry over

.[1][2][3][4][5]

Protocol B: Metal-Promoted (HgCl2)

Best for: Electron-deficient or sterically hindered amines.[1][2] The metal coordinates sulfur, making MeS a "super-leaving group."[2]

Warning: Mercury is toxic.[1][2] Use this only if Protocol A fails.

-

Setup: Dissolve Reagent (1.0 equiv), Amine (1.0 equiv), and TEA (2.2 equiv) in anhydrous DMF.

-

Promoter: Cool to 0°C. Add

(1.1 equiv) in one portion. -

Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is often complete in <3 hours.

-

Workup: Filter through a Celite pad to remove HgS (black precipitate).[1][2] Dilute filtrate with EtOAc and wash extensively with water to remove DMF.[1][2]

Protocol C: Green Activation (Iodine or TCT)

Best for: Avoiding heavy metals while maintaining high reactivity.[1][2]

-

Setup: Mix Reagent (1.0 equiv) and Amine (1.1 equiv) in DCM.

-

Base: Add DIPEA (3.0 equiv).

-

Activator: Add

(0.2 - 1.0 equiv) or Cyanuric Chloride (TCT).[1][2] -

Mechanism: Iodine oxidizes the sulfur, facilitating elimination.[2]

Troubleshooting & Analysis

When the reaction fails, it is usually due to moisture ingress (hydrolysis) or insufficient nucleophilicity of the amine.[2]

Diagnostic Workflow

Figure 2: Diagnostic logic for troubleshooting guanidinylation reactions.[1]

Analytical Signatures

-

N,N'-Di-Boc-S-methylisothiourea (Reagent):

-

N,N'-Di-Boc-Urea (Decomposition Product):

-

Target Guanidine:

Handling the Byproduct (MeSH)

The reaction releases Methanethiol (

-

Safety: Always perform in a fume hood.

-

Neutralization: Bleach (sodium hypochlorite) effectively oxidizes residual MeSH on glassware.[1][2]

References

-

TCI Chemicals. Product Safety Data Sheet: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea. Retrieved from .[1][2]

-

Bergeron, R. J., & McManis, J. S. (1987).[2] Total synthesis of (±)-15-deoxyspergualin. Journal of Organic Chemistry, 52(9), 1700-1703.[1] (Establishes standard guanidinylation protocols).

-

Yin, B. L., et al. (2010).[1][2] N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent. Synthesis, 2010(6), 991-999.[1][2] Retrieved from .[1][2] (Discusses stability and activation).

-

Organic Syntheses. Preparation of N,N'-Di-Boc-guanidines. Retrieved from .[1][2]

-

Sigma-Aldrich. 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea Product Information. Retrieved from .[1][2]

Sources

- 1. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea [cymitquimica.com]

- 2. 1,3-DI-Boc-2-methylisothiourea | C12H22N2O4S | CID 546603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. sciforum.net [sciforum.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

The Chemical and Biological Dichotomy of S-Methylisothiourea and N,N'-Di-Boc-S-Methylisothiourea

As drug development professionals and synthetic chemists, we frequently encounter reagents that share a core structural motif but serve vastly different operational purposes. The transition from S-methylisothiourea (SMT) to its protected derivative, N,N'-Di-Boc-S-methylisothiourea (Di-Boc-SMT) , perfectly illustrates how targeted molecular modifications can shift a compound's utility from a biological modulator to a highly specialized synthetic precision tool.

This technical guide dissects the causality behind their distinct applications, exploring the thermodynamic and kinetic principles that dictate their behavior in both in vitro biological assays and complex organic synthesis workflows.

S-Methylisothiourea (SMT): The Biological Modulator

S-Methylisothiourea, typically handled as a stable sulfate salt, is a highly polar, water-soluble molecule. While it can serve as a crude building block for generating methanethiol ex situ, its primary value in modern research lies in its potent biological activity.

Mechanism of Action: iNOS Inhibition

In the pathophysiology of septic shock, bacterial endotoxins (like lipopolysaccharide, LPS) trigger macrophages to express inducible nitric oxide synthase (iNOS)[1]. This enzyme catalyzes the overproduction of nitric oxide (NO) from L-arginine, leading to severe vasodilation and life-threatening hypotension[2].

SMT acts as a structural mimic of the natural substrate, L-arginine. Because it possesses the critical guanidino-like functional group but lacks the full amino acid backbone, SMT competitively binds to the active site of iNOS[3]. This competitive inhibition halts NO production, effectively reversing endotoxin-induced vascular hyporeactivity[2]. The causality here is strictly structural: the unprotected amidine nitrogen of SMT forms critical hydrogen bonds within the iNOS active site, a mechanism that would be entirely blocked if bulky protecting groups were present.

Fig 1: iNOS signaling pathway and competitive inhibition mechanism by SMT.

N,N'-Di-Boc-S-Methylisothiourea: The Synthetic Precision Tool

While unprotected SMT can theoretically be used to convert amines into guanidines, the reaction is thermodynamically unfavorable. The positive charge on the unprotected SMT intermediate is highly delocalized, making the central carbon a poor electrophile. Consequently, reactions require harsh reflux conditions, and the resulting unprotected guanidines are notoriously difficult to purify due to their extreme polarity.

The Thermodynamic and Kinetic Solution

To solve this, chemists developed N,N'-Di-Boc-S-methylisothiourea . The addition of two tert-butoxycarbonyl (Boc) groups fundamentally alters the molecule's reactivity profile[4]:

-

Thermodynamic Shift (Electrophilicity): The strongly electron-withdrawing nature of the Boc groups pulls electron density away from the central carbon, significantly increasing its electrophilicity.

-

Kinetic Shift (Leaving Group Activation): The thiomethyl group (-SMe) is a mediocre leaving group. By introducing a thiophilic metal promoter (such as HgCl₂ or AgNO₃), the metal selectively coordinates to the sulfur atom[5]. This creates a highly activated, metal-coordinated thioether complex that acts as an exceptional leaving group, allowing the nucleophilic amine to attack rapidly at room temperature.

-

Purification Advantage: The bulky, lipophilic Boc groups mask the polarity of the resulting guanidine, allowing the intermediate to be easily purified via standard silica gel flash chromatography[6].

Fig 2: Chemical workflow for metal-promoted guanidinylation using N,N'-Di-Boc-SMT.

Quantitative Comparative Analysis

The structural differences between these two reagents dictate entirely different physical properties and laboratory handling requirements.

| Property | S-Methylisothiourea Sulfate (SMT) | N,N'-Di-Boc-S-methylisothiourea |

| CAS Number | 2260-00-6[7] | 107819-90-9[8] |

| Molecular Weight | 278.37 g/mol (as sulfate salt) | 290.38 g/mol |

| Primary Function | iNOS inhibitor; ex situ MeSH generator | Electrophilic guanidinylation reagent |

| Solubility | Highly soluble in water; insoluble in organics | Soluble in DCM, DMF, EtOAc; insoluble in water |

| Amine Reactivity | Requires harsh thermal conditions | Proceeds at RT with thiophilic metal promoters |

| Product Profile | Highly polar, difficult to purify | Lipophilic, easily purified via chromatography |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical checkpoints to verify success at each stage.

Protocol A: In Vitro iNOS Inhibition Assay using SMT

Objective: Quantify the competitive inhibition of iNOS by SMT in activated macrophages.

-

Cell Culture & Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at

cells/well. Incubate overnight at 37°C in 5% CO₂. -

Stimulation & Treatment:

-

Validation Control: Designate wells for positive control (LPS only) and negative control (media only) to establish the dynamic range of the assay.

-

Treat experimental wells with 1 µg/mL LPS and co-incubate with varying concentrations of SMT sulfate (e.g., 0.1, 1.0, 10, and 50 µM)[1].

-

-

Incubation: Incubate for 24 hours to allow for iNOS expression and subsequent NO accumulation.

-

Quantification (Griess Assay): NO rapidly degrades into nitrite in the culture media. Transfer 50 µL of supernatant to a new plate and add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark.

-

Readout: Measure absorbance at 540 nm using a microplate reader.

-

Self-Validation: A successful assay will show a dose-dependent decrease in absorbance correlating with SMT concentration, yielding an

in the low micromolar range (typically 2-6 µM)[2].

-

Protocol B: Metal-Promoted Guanidinylation using Di-Boc-SMT

Objective: Convert a primary amine into a free guanidine using Di-Boc-SMT and a thiophilic promoter.

-

Reaction Setup: In an oven-dried flask under nitrogen, dissolve the primary amine (1.0 eq) and N,N'-Di-Boc-S-methylisothiourea (1.1 eq) in anhydrous dichloromethane (DCM)[4].

-

Base Addition: Add triethylamine (TEA) (3.0 eq) to neutralize any acid generated and maintain the nucleophilicity of the amine.

-

Activation: Slowly add Mercury(II) chloride (

) or Silver Nitrate ( -

Monitoring (Self-Validation Checkpoint 1): Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine spot and the emergence of a higher

, UV-active spot confirms the formation of the Boc-protected guanidine. -

Workup: Filter the reaction mixture through a pad of Celite to remove the toxic metal sulfide precipitate. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

-

Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc groups[5].

-

Final Validation (Self-Validation Checkpoint 2): Concentrate the product and analyze via ESI-MS. The mass spectrum must show the

peak corresponding to the exact mass of the free guanidine, confirming a mass loss of exactly 200 Da (loss of two Boc groups) from the intermediate.

References

1.[1] MedChemExpress. "S-Methylisothiourea sulfate | iNOS Inhibitor." MedChemExpress. Available at: 2.[3] Selleck Chemicals. "(S)-Methylisothiourea sulfate | ROS inhibitor | CAS 867-44-7." Selleck Chemicals. Available at: 3.[7] ChemicalBook. "S-Methylisothiourea sulfate | 2260-00-6." ChemicalBook. Available at: 4.[2] Proceedings of the National Academy of Sciences (PNAS). "Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." PNAS. Available at: 5.[4] Clockss.org. "THE SYNTHESIS AND GLYCOSIDASE INHIBITORY ACTIVITY OF ANALOGUES OF TIRUCHANDURAMINE." Heterocycles. Available at: 6.[8] CymitQuimica. "CAS 107819-90-9: 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseud." CymitQuimica. Available at: 7.[6] National Institutes of Health (NIH). "Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties." PMC. Available at: 8.[5] ResearchGate. "Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking." Bioorganic & Medicinal Chemistry. Available at:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 8. CAS 107819-90-9: 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-t… [cymitquimica.com]

Advanced Guide to Boc-Protected Guanidinylation Strategies in Medicinal Chemistry

Strategic Importance: The Arginine Mimic

In modern drug discovery, the guanidine moiety is a privileged pharmacophore.[1] Its high basicity (

However, the direct introduction of a free guanidine group is synthetically challenging due to its nucleophilicity and polarity. Boc-protected guanidinylation reagents offer the standard solution: they mask the basicity, improve solubility in organic solvents, and allow for orthogonal deprotection (usually acid-labile) late in the synthetic sequence.

This guide analyzes the three dominant reagent classes, providing the rationale for their selection and a validated protocol for their use.

The Reagent Toolkit: Comparative Analysis

Selection of the correct reagent is dictated by the nucleophilicity of the substrate amine and the tolerance for byproducts.

Table 1: Comparative Profile of Boc-Guanidinylation Reagents

| Reagent Common Name | Chemical Structure Description | Reactivity Profile | Leaving Group (Byproduct) | Best Application |

| Pyrazole-1-carboxamidine | Moderate/High. The "Gold Standard" for primary and unhindered secondary amines. | Pyrazole (Easy to remove via chromatography) | General purpose synthesis; late-stage functionalization. | |

| Goodman's Reagent | Extremely High. Activated by the electron-withdrawing triflyl group. | Triflamide ( | Sterically hindered amines; electron-deficient anilines; failed reactions with pyrazole. | |

| S-Methylisothiourea | Low/Moderate. Often requires activation (e.g., | Methanethiol ( | Large-scale synthesis where cost is a driver; early-stage building blocks. |

Decision Logic

-

Scenario A: You have a primary alkyl amine.

-

Choice:Pyrazole reagent. It is cleaner, shelf-stable, and the byproduct co-elutes less frequently than triflamide.

-

-

Scenario B: You have a secondary amine or an aniline.

-

Choice:Goodman's Reagent. The pyrazole reagent may be too sluggish. The triflyl group makes the central carbon highly electrophilic, forcing the reaction to completion.

-

-

Scenario C: You need to avoid metal contaminants (Hg, Ag).

-

Choice: Avoid S-methylisothiourea unless using non-metallic activation (e.g., Mukaiyama’s reagent).

-

Mechanistic Underpinnings & Workflow

The reaction follows an Addition-Elimination mechanism. The carbamate (Boc) groups withdraw electron density from the central carbon, making it susceptible to nucleophilic attack by the amine. The "leaving group" character of the substituent (pyrazole vs. triflamide) determines the rate of the elimination step.

Visualization: Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for synthesizing a guanidine derivative, from reagent selection to final deprotection.

Caption: Logical workflow for reagent selection and synthetic execution of Boc-guanidinylation.

Master Protocol: Pyrazole-Mediated Guanidinylation

This protocol uses

Materials

-

Substrate: Primary or secondary amine (1.0 equiv).

-

Reagent:

-Di-Boc-1H-pyrazole-1-carboxamidine (0.9 – 1.1 equiv). -

Solvent: Anhydrous THF or DCM (0.1 M – 0.2 M concentration).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Only required if the starting amine is a salt, e.g., HCl salt).

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a round-bottom flask and cool under an inert atmosphere (

or Ar). -

Dissolve the amine substrate (1.0 equiv) in anhydrous THF.[1][2]

-

Critical Step: If the amine is an HCl or TFA salt, add DIPEA (1.1 equiv) and stir for 10 minutes to liberate the free base. The guanidinylation will not proceed if the amine is protonated.

-

-

Reagent Addition:

-

Add

-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in one portion. -

Note: A slight excess ensures complete consumption of the valuable amine substrate.

-

-

Reaction:

-

Stir at room temperature (RT) for 12–24 hours.

-

Monitoring: Check via TLC or LCMS. The product is usually less polar than the starting amine due to the lipophilic Boc groups.

-

Optimization: If the reaction is slow (common with secondary amines), heat to 40°C or switch to Goodman's Reagent.

-

-

Workup:

-

Concentrate the reaction mixture directly under reduced pressure.

-

Do not perform an aqueous workup unless necessary, as the byproduct (pyrazole) is water-soluble but the Boc-guanidine can sometimes be sensitive or form emulsions.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).[3]

-

Eluent: Hexanes/Ethyl Acetate gradient.

-

Separation: The pyrazole byproduct is relatively polar. The Di-Boc-guanidine product usually elutes earlier.

-

-

Deprotection (To generate the active pharmacophore):

-

Dissolve the purified intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v).

-

Stir for 1–3 hours at RT.

-

Concentrate and precipitate with cold diethyl ether to obtain the guanidinium trifluoroacetate salt.

-

Troubleshooting & Optimization

Problem: Low Conversion

-

Solution: Switch to Goodman's Reagent (

-Di-Boc--

Protocol Adjustment: Use DCM as solvent; add 1.0 equiv of TEA; reaction time is often faster (4–12 hours).

-

Problem: Racemization

-

Cause: If the amine is an

-amino ester or has a chiral center adjacent to the nitrogen, basic conditions and prolonged heating can cause racemization. -

Solution: Use the Pyrazole reagent at Room Temperature.[2] Avoid excess base. Do not use S-methylisothiourea with metal activators, as Lewis acids can promote racemization.

Problem: Solubility of Reagent

-

Cause: Some highly polar amines are not soluble in THF/DCM.

-

Solution: Use DMF or a mixture of Dioxane/Water. The Pyrazole reagent is tolerant of small amounts of water, whereas the Triflyl reagent is moisture-sensitive and will hydrolyze.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.

- Core Reference for Pyrazole Reagent.

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804-3805.

- Core Reference for Goodman's Reagent (Triflyl).

-

BenchChem. (2025).[1][7][8] Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.

- Comparative d

-

TCI Chemicals. (2024). Practical Example: Di-Boc Guanidinylation of Amine Using 1-[N,N'-(Di-Boc)amidino]pyrazole.

- Validated experimental protocol and NMR d

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[4] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[4][7][9][10] Synlett, 2009(20), 3368-3372.

- Alternative activation str

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

Thermal stability and storage of N,N'-Di-Boc-S-methylisothiourea

An In-depth Technical Guide to the Thermal Stability and Storage of N,N'-Di-Boc-S-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-Boc-S-methylisothiourea is a pivotal reagent in modern organic synthesis, particularly in the construction of guanidinylated compounds of pharmaceutical interest. Its utility is, however, intrinsically linked to its chemical integrity. This guide provides a comprehensive examination of the thermal stability and optimal storage conditions for N,N'-Di-Boc-S-methylisothiourea. We will delve into the theoretical underpinnings of its stability, predicated on its molecular structure, and elucidate potential degradation pathways. Furthermore, this document outlines field-proven methodologies for the empirical assessment of its thermal liability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside a framework for conducting forced degradation studies. The overarching objective is to equip researchers with the requisite knowledge for the judicious handling, storage, and quality control of this critical synthetic building block, thereby ensuring the robustness and reproducibility of their scientific endeavors.

Introduction: The Synthetic Utility and Stability Imperative of a Key Guanidinylating Reagent

N,N'-Di-Boc-S-methylisothiourea serves as a cornerstone for the mild and efficient introduction of the guanidine moiety, a functional group prevalent in a multitude of biologically active molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting groups are instrumental to its widespread use, modulating the reactivity of the guanidinyl group and enhancing its solubility in organic solvents.[3] However, the very presence of these thermally labile Boc groups necessitates a thorough understanding of the compound's stability profile. Degradation of N,N'-Di-Boc-S-methylisothiourea not only compromises the yield and purity of the desired product but can also introduce impurities that may be challenging to remove and potentially interfere with downstream biological assays.

This guide, therefore, addresses the critical yet often overlooked aspects of thermal stability and storage. By understanding the principles laid out herein, researchers can mitigate the risks of reagent degradation and ensure the fidelity of their synthetic outcomes.

Physicochemical Properties and Recommended Storage

A foundational aspect of ensuring the longevity of N,N'-Di-Boc-S-methylisothiourea is an appreciation of its basic physicochemical properties and the storage conditions derived from them.

| Property | Value | Source(s) |

| Appearance | White to off-white powder/solid | [3][4] |

| Molecular Formula | C₁₂H₂₂N₂O₄S | |

| Molecular Weight | 290.38 g/mol | [4] |

| Purity (Typical) | ≥98% (by TLC or HPLC) | |

| Recommended Storage | 0-8 °C (Refrigerated) | [3][4] |

| Solubility | Soluble in various organic solvents | [3] |

The recommendation for refrigerated storage is a key takeaway from supplier data sheets. This is a direct consequence of the thermal lability of the Boc protecting groups, which are susceptible to both thermal and acid-catalyzed cleavage.[5][6] While supplier SDS sheets often state the compound is "stable under normal conditions," this is a general statement and does not preclude slow degradation over time at ambient temperatures.

Potential Degradation Pathways

The primary mode of thermal degradation for N,N'-Di-Boc-S-methylisothiourea is anticipated to be the cleavage of the N-Boc groups. This can proceed through several mechanisms, particularly with elevated temperatures.

-

Thermolytic Elimination: At sufficiently high temperatures, the Boc group can undergo a concerted elimination reaction to form isobutylene and a carbamic acid intermediate, which subsequently decarboxylates to the free amine (or, in this case, a guanidine derivative).[5] This process can be initiated at temperatures as low as 150 °C, and in some cases, even lower.[7]

-

Acid-Catalyzed Hydrolysis: Trace amounts of acidic impurities or moisture can facilitate the hydrolytic cleavage of the Boc group, a process that is significantly accelerated by heat.

A plausible primary thermal degradation pathway is illustrated below:

Caption: A simplified potential thermal degradation pathway.

Methodologies for Assessing Thermal Stability

To empirically determine the thermal stability of N,N'-Di-Boc-S-methylisothiourea, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] It is an indispensable tool for determining the onset of thermal decomposition.

Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 3-5 mg of N,N'-Di-Boc-S-methylisothiourea into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is the point at which significant mass loss begins.

Caption: A typical workflow for a TGA experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[9] It can detect phase transitions such as melting and exothermic or endothermic decomposition events.

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-4 mg of N,N'-Di-Boc-S-methylisothiourea into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow versus temperature. An endothermic peak will correspond to melting, while sharp exothermic peaks often indicate decomposition.

Forced Degradation Studies

Forced degradation, or stress testing, is a systematic way to probe the intrinsic stability of a compound and identify potential degradation products.[10][11] This is crucial for developing stability-indicating analytical methods.

Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare several accurately weighed samples of N,N'-Di-Boc-S-methylisothiourea.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Thermal Stress: Heat the solid material at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Acidic Hydrolysis: Dissolve the sample in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Dissolve the sample and add a dilute base (e.g., 0.1 M NaOH).

-

Oxidative Stress: Treat a solution of the sample with a dilute oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid or a solution to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is typically suitable.[12][13] The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[14]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak and any degradation product peaks.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3-ビス(tert-ブトキシカルボニル)-2-メチル-2-チオプソイド尿素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

Synthesis of N,N'-Di-Boc-S-methylisothiourea from S-methylisothiourea

Topic: Synthesis of N,N'-Di-Boc-S-methylisothiourea from S-methylisothiourea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Di-Boc-S-methylisothiourea (CAS: 107819-90-9) is a critical reagent in medicinal chemistry, primarily utilized for the guanidinylation of primary and secondary amines. Its utility stems from the lability of the S-methyl group and the orthogonal stability of the tert-butyloxycarbonyl (Boc) protecting groups, which facilitate the conversion of amines to protected guanidines under mild conditions.

This guide details the synthesis of N,N'-Di-Boc-S-methylisothiourea from S-methylisothiourea sulfate. It prioritizes a robust, scalable homogeneous solution protocol using dichloromethane (DCM) and triethylamine (TEA), ensuring high purity and yield suitable for pharmaceutical applications.

Reaction Scheme & Logic

The synthesis involves the bis-protection of S-methylisothiourea using di-tert-butyl dicarbonate (

Reaction Workflow Diagram

Caption: Stepwise conversion of S-methylisothiourea salt to the bis-Boc protected reagent.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution pathway.[1] Understanding this mechanism is crucial for troubleshooting incomplete reactions, which often result in the isolation of the mono-Boc impurity.

Mechanistic Pathway

-

Liberation of Free Base: The sulfate salt is deprotonated by TEA, generating the neutral S-methylisothiourea.

-

First Acylation: The imine nitrogen (more nucleophilic) attacks the carbonyl of

. The tetrahedral intermediate collapses, releasing -

Tautomerization & Second Acylation: The mono-Boc species undergoes tautomerization. The remaining N-H proton is abstracted by the base, facilitating a second attack on another equivalent of

. -

Steric Considerations: The second Boc group introduction is slower due to steric crowding and the electron-withdrawing nature of the first Boc group, necessitating longer reaction times or excess reagent.

Caption: Sequential acylation mechanism. The second acylation is the rate-determining step for completion.

Experimental Protocol

This protocol is optimized for a 10 mmol scale .

Materials & Stoichiometry

| Component | Role | Equiv. | Amount (10 mmol scale) |

| S-Methylisothiourea Sulfate | Substrate | 1.0 | 1.39 g (MW: 278.36 for 2:1 salt)* |

| Di-tert-butyl dicarbonate ( | Reagent | 2.5 | 5.46 g (MW: 218.25) |

| Triethylamine (TEA) | Base | 3.0 | 4.2 mL (MW: 101.19, d: 0.726) |

| Dichloromethane (DCM) | Solvent | - | 50 mL (0.2 M) |

| DMAP (Optional) | Catalyst | 0.1 | 122 mg |

*Note: S-methylisothiourea sulfate is often supplied as the bis-isothiourea sulfate salt (

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.

-

Solvation: Add S-methylisothiourea sulfate (1.39 g, 5.0 mmol of salt = 10 mmol isothiourea) and anhydrous DCM (40 mL) . The salt will not fully dissolve initially.

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (4.2 mL) over 5 minutes. The mixture may clarify slightly as the free base is liberated.

-

Reagent Addition: Dissolve

(5.46 g) in DCM (10 mL) . Add this solution dropwise to the reaction mixture at 0°C.-

Critical Step: Gas evolution (

) will occur.[1] Ensure the system is open to an inert gas line with a bubbler to prevent pressure buildup.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature . Stir vigorously for 16–24 hours .

-

Monitoring: Check by TLC (10% EtOAc in Hexanes). The product (

) should be distinct from the mono-Boc intermediate (

-

-

Workup:

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash sequentially with:

-

Water (2 x 30 mL) to remove TEA salts.

-

10% Citric Acid or 1M HCl (rapid wash, 30 mL) to remove unreacted amine/DMAP (optional, but proceed quickly to avoid Boc cleavage).

-

Brine (30 mL) .

-

-

Dry the organic phase over anhydrous

.[2] -

Filter and concentrate under reduced pressure to yield a white solid or thick oil.

-

-

Purification:

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of warm hexanes (approx. 40-50°C). Allow to cool slowly to RT, then to 4°C. Filter the white crystals.

-

Flash Chromatography: If oil persists, purify on silica gel eluting with 5%

10% EtOAc in Hexanes.

-

Characterization & Quality Control

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | |

| Melting Point | 115 – 121 °C | Sharp range indicates high purity. |

| Boc groups may appear as one singlet (18H) or two (9H each) depending on rotamer exchange rates. | ||

| Characteristic carbonyl and t-butyl carbons. | ||

| Yield | 75 – 90% | Lower yields often due to incomplete 2nd acylation. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction (Mono-Boc remains) | Insufficient base or | Add 0.5 equiv extra |

| Low Yield / Hydrolysis | Wet solvent or excessive washing with acid. | Use anhydrous DCM.[2] Minimize contact time with acidic wash solutions. |

| Product is an Oil | Residual solvent or impurities. | Triturate with cold pentane or hexanes to induce crystallization. |

| Stench | Release of methyl mercaptan (trace). | Perform all operations in a fume hood. Treat glassware with bleach solution before cleaning. |

Safety & Handling

-

S-Methylisothiourea: Can release methyl mercaptan (rotten cabbage smell) if hydrolyzed or exposed to strong acid/heat. Toxic if swallowed.

-

Di-tert-butyl dicarbonate (

): Flammable solid. Causes skin and eye irritation. Inhalation can be fatal (sensitizer). -

Pressure Hazard: The reaction generates

gas. Never run in a sealed vessel without a pressure release outlet.

References

-

Porcheddu, A., et al. (2009). "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines." Synlett, 2009(20), 3368-3372. Link

-

Yin, B.-L., et al. (2010).[3] "N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent."[3] Synthesis, 2010(06), 991-999. Link

-

Organic Syntheses. (1943). "S-Methylisothiourea Sulfate." Org.[4][5] Synth., Coll. Vol. 2, p. 411. Link

-

BenchChem. (2025).[2] "Mechanism of Boc Protection."[2] Technical Reference. Link

-

TCI Chemicals. (n.d.). "Product Specification: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea." Link

Sources

Methodological & Application

Application Note: General Protocol for the Guanidinylation of Amines using N,N'-Di-Boc-S-methylisothiourea

Introduction & Chemical Context

The guanidinylation of primary and secondary amines is a fundamental transformation in medicinal chemistry and peptide synthesis. It is primarily utilized to install arginine mimetics, enhance the basicity of a pharmacophore, or improve hydrogen-bonding capacity with biological targets. Among the available reagents, N,N'-Di-Boc-S-methylisothiourea stands out due to its crystalline stability, ease of handling, and the facile removal of its tert-butoxycarbonyl (Boc) protecting groups under standard acidic conditions (e.g., TFA or HCl)[1].

While the reagent is highly effective, the thiomethyl (-SMe) group is a relatively poor leaving group. Consequently, unpromoted reactions are often sluggish and require elevated temperatures. To overcome this kinetic barrier and ensure high yields at room temperature, the reaction is typically driven by the addition of "thiophilic" heavy metal promoters[2].

Mechanistic Rationale & The Role of Promoters

The guanidinylation reaction proceeds via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic central carbon of the isothiourea, forming a tetrahedral intermediate. Subsequent elimination of methanethiol (MeSH) yields the N,N'-di-Boc-guanidine.

Thiophilic promoters—most commonly Silver Nitrate (AgNO₃) or Mercury(II) Chloride (HgCl₂) —serve two critical functions in this workflow:

-

Electrophilic Activation: The metal cation coordinates tightly to the sulfur atom, dramatically increasing the electrophilicity of the isothiourea carbon and converting the -SMe group into a superior leaving group.

-

Byproduct Sequestration: The metals trap the eliminated methanethiol as highly insoluble metal mercaptides (AgSMe or Hg(SMe)₂). This precipitation drives the chemical equilibrium forward (Le Chatelier's principle) and prevents the release of toxic, foul-smelling MeSH gas into the laboratory environment.

Mechanistic pathway of amine guanidinylation using N,N'-Di-Boc-S-methylisothiourea and promoters.

Quantitative Data & Reagent Profiling

Table 1: Reagent Profile & Chemical Properties

| Property | Value |

| Chemical Name | N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea |

| CAS Number | 107819-90-9 |

| Molecular Weight | 290.38 g/mol |

| Physical State | White to almost white powder/crystal |

| Melting Point | 121.0 to 125.0 °C |

| Storage Conditions | Room temperature, cool and dark (<15°C recommended) |

Table 2: Comparison of Guanidinylation Conditions

| Promoter System | Reactivity Profile | Reaction Time | Byproduct Sequestration | Environmental/Safety Profile |

| AgNO₃ / Et₃N | High (Standard aliphatic/aryl amines) | 3 - 16 h | Excellent (AgSMe precipitate) | Moderate (Light sensitive, heavy metal) |

| HgCl₂ / Et₃N | Very High (Sterically hindered amines) | 1 - 12 h | Excellent (Hg(SMe)₂ precipitate) | Poor (Highly toxic, hazardous waste) |

| Base Only (Thermal) | Low to Moderate (Unhindered aliphatic) | 12 - 48 h | None (MeSH gas released) | Good (No heavy metals, but foul odor) |

Experimental Protocols

Protocol A: Silver Nitrate (AgNO₃) Promoted Guanidinylation (Standard Method)

This is the recommended protocol for most primary and secondary amines due to its balance of high reactivity and manageable toxicity.

Causality & Self-Validation: Triethylamine (Et₃N) is added to neutralize the nitric acid (HNO₃) generated during the formation of the silver mercaptide, ensuring the amine remains unprotonated and nucleophilic. The reaction is self-validating: successful progression is visually indicated by the formation of a dark, cloudy suspension (AgSMe).

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq, e.g., 0.88 mmol) and N,N'-Di-Boc-S-methylisothiourea (1.05 eq, 0.90 mmol).

-

Solvation: Dissolve the reagents in anhydrous DMF or DCM (approx. 10 mL to achieve a 0.1 M concentration).

-

Cooling & Base Addition: Cool the stirring solution to 0 °C using an ice bath. Add Et₃N (3.0 eq, 2.66 mmol) in one portion. Stir for 15 minutes to ensure complete free-basing of any amine salts.

-

Promoter Addition: Add AgNO₃ (1.1 eq, 0.96 mmol) in one portion. The solution will rapidly darken as precipitation begins.

-

Reaction: Stir the mixture at 0 °C for 3 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (or monitor via TLC until the starting amine is consumed).

-

Filtration: Filter the dark suspension through a tightly packed pad of Celite. Expert Tip: AgSMe forms a fine colloidal suspension that will clog standard filter paper; Celite is mandatory for a clean filtrate. Wash the Celite pad thoroughly with EtOAc.

-

Workup: Transfer the filtrate to a separatory funnel. If DMF was used, extract the organic layer with water (3 × 20 mL) to partition the DMF into the aqueous phase. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of EtOAc in hexanes).

Protocol B: Mercury(II) Chloride (HgCl₂) Promoted Guanidinylation (For Hindered Amines)

For sterically encumbered or highly electron-deficient amines (e.g., 2-amino pyridines), HgCl₂ often provides superior kinetic driving force compared to silver salts[2].

Safety Warning: HgCl₂ is extremely toxic and environmentally hazardous. All operations must be conducted in a certified fume hood with proper PPE. Waste must be segregated into specific heavy-metal waste containers.

Step-by-Step Methodology:

-

Preparation: Dissolve the hindered amine (1.0 eq), N,N'-Di-Boc-S-methylisothiourea (1.05 eq), and Et₃N (3.0 eq) in anhydrous DCM (0.1 M)[3].

-

Cooling: Cool the mixture to 0 °C.

-

Promoter Addition: Cautiously add HgCl₂ (1.1 eq) to the stirring solution.

-

Reaction: Stir the mixture for 30 minutes at 0 °C, then warm to room temperature. Monitor strictly by TLC, as Hg-promoted reactions are often complete within 1 to 4 hours[3].

-

Workup: Filter the resulting suspension through a pad of Celite to remove the insoluble Hg(SMe)₂ precipitate. Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel column chromatography.

Protocol C: Base-Only Guanidinylation (Thermal)

For highly nucleophilic, unhindered aliphatic amines where heavy metal contamination must be strictly avoided (e.g., late-stage API synthesis).

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 eq) and N,N'-Di-Boc-S-methylisothiourea (1.1 eq) in MeCN or MeOH.

-

Base Addition: Add Et₃N or DIPEA (2.0 eq).

-

Heating: Heat the reaction to 50-60 °C (or utilize a microwave reactor at 80 °C) for 12-48 hours. Expert Tip: Ensure the reaction apparatus is vented through a bleach trap (sodium hypochlorite solution) to oxidize and neutralize the evolving methanethiol gas.

-

Workup: Once complete, concentrate the reaction mixture directly in vacuo and purify via chromatography.

References

-

Ashworth, Z. J. R., & Bartholomew, B. (2020). "THE SYNTHESIS AND GLYCOSIDASE INHIBITORY ACTIVITY OF ANALOGUES OF TIRUCHANDURAMINE." Heterocycles, 100(4), 610. Source: CLOCKSS. URL: [Link]

-

Evans, P., et al. (2020). "Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking." Bioorganic & Medicinal Chemistry, 28, 115612. Source: ResearchGate. URL:[Link]

Sources

Application Note: High-Efficiency Synthesis of N,N'-Di-Boc-Guanidines from Primary Amines

[1][2]

Abstract & Strategic Importance

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a superbasic arginine mimetic that forms critical bidentate hydrogen bonds with carboxylates and phosphates in biological targets. However, the synthesis of guanidines is often plagued by low yields and harsh conditions.[1][2]

The introduction of tert-butoxycarbonyl (Boc) protection is the industry standard for modulating the basicity of the guanidine group and ensuring orthogonality during multi-step synthesis. This guide details the three most reliable protocols for converting primary amines to Boc-guanidines, moving beyond generic textbook descriptions to provide field-tested, causal insights into reaction selection.

Strategic Reagent Selection

Choosing the correct guanylating agent is the single most important decision in this workflow. While over 20 reagents exist, three dominate modern practice due to their balance of reactivity, stability, and byproduct removal.

Table 1: Comparative Analysis of Key Guanylating Reagents

| Reagent Class | Specific Reagent | Reactivity Profile | Byproduct | Best For... |

| Triflate | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Highest. Reacts with sterically hindered and electron-deficient amines. | Triflamide (Water soluble, easy removal) | Precious substrates, late-stage functionalization, hindered amines. |

| Pyrazole | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Moderate/High. Good for primary amines; slower with secondary amines. | Pyrazole (Scavengeable) | General purpose synthesis, peptide side-chain modification. |

| Thiourea | N,N'-Di-Boc-thiourea (requires activation) | Low (Latent). Requires activation by metal ( | Metal sulfides or Urea derivatives | Large-scale synthesis where reagent cost is the primary driver. |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple substitution; it follows an addition-elimination pathway. The "Goodman" and "Pyrazole" reagents function similarly, where the central carbon acts as a soft electrophile.

Figure 1: General Mechanism of Guanylation

Caption: The nucleophilic amine attacks the electrophilic imine carbon, forming a tetrahedral intermediate. Collapse of this intermediate expels the leaving group (L) to restore the guanidine resonance.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Goodman's Reagent)

Reference: Feichtinger, K. et al. J. Org. Chem. 1998.[3][4][5][6][7]

This protocol is recommended for high-value intermediates or sterically hindered amines . The triflyl group is an exceptional leaving group, driving the reaction to completion even with weak nucleophiles.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: N,N'-Di-Boc-N''-triflylguanidine (1.05 – 1.1 equiv)

-

Base: Triethylamine (TEA) (1.1 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Add TEA (1.1 mmol). Note: If the amine is a salt (e.g., HCl), increase TEA to 2.1 mmol to free the base.

-

Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol) in one portion.

-

Reaction: Stir at room temperature.

-

Un-hindered amines:[8] Complete in 2–4 hours.

-

Hindered amines: Stir 12–24 hours.

-

-

Workup: Dilute with DCM, wash with 2M

(to remove excess base/amine) and Brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The triflamide byproduct is water-soluble and largely removed during the aqueous wash.

Protocol B: The "Economical Standard" (Pyrazole Reagent)

Reference: Bernatowicz, M. S. et al. J. Org. Chem. 1992.[9][10][11]

Best for unhindered primary amines and peptide synthesis . The reagent is stable and cheaper than the triflate analog.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 – 3.0 equiv) -

Solvent: DMF (Preferred for solubility) or DCM/Acetonitrile.

Step-by-Step Methodology:

-

Dissolution: Dissolve amine (1.0 mmol) in DMF (3 mL).

-

Reagent Addition: Add the pyrazole reagent (1.1 mmol).

-

Base Addition: Add DIPEA (2.0 mmol). Crucial: The reaction is slower; DIPEA acts as both a base and a proton shuttle.

-

Reaction: Stir at room temperature for 16–24 hours.

-

Workup: Dilute with EtOAc. Wash extensively with water (to remove DMF) and 5% citric acid.

-

Note: The byproduct (pyrazole) is not acidic enough to be fully removed by basic washes but can be separated easily by chromatography.

-

-

Purification: Silica gel chromatography.

Protocol C: Green Activation of Thioureas (TCT-Mediated)

Reference: Porcheddu, A. et al. Synlett 2009.[12]

Historically, thioureas were desulfurized using Mercury (

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Precursor: N,N'-Di-Boc-thiourea (1.0 equiv)

-

Activator: Cyanuric Chloride (TCT) (1.0 equiv)

-

Base: TEA (3.0 equiv)

-

Solvent: DCM

Step-by-Step Methodology:

-

Activation: Dissolve N,N'-Di-Boc-thiourea (1.0 mmol) in DCM at 0°C. Add TCT (1.0 mmol) and TEA (1.0 mmol). Stir for 30 mins.

-

Addition: Add the primary amine (1.0 mmol) and remaining TEA (2.0 mmol).

-

Reaction: Allow to warm to RT and stir for 2–6 hours.

-

Workup: Filter through a Celite pad to remove cyanuric acid byproducts. Concentrate the filtrate.

-

Purification: Standard flash chromatography.

Troubleshooting & Optimization

Decision Matrix for Troubleshooting

Caption: Logic flow for addressing common synthetic hurdles in Boc-guanidinylation.

Critical Notes:

-

Rotamers: Boc-guanidines often exhibit restricted rotation around the C-N bonds. This results in broad or split peaks in

NMR at room temperature. Do not discard product based on "messy" NMR alone. Run NMR at 50°C to coalesce peaks for verification. -

Steric Hindrance: If the amine is secondary or attached to a tertiary carbon, Protocol A (Triflate) is the only reliable method. Pyrazole reagents will stall.

-

Order of Addition: Always add base before the reagent if using amine salts to prevent reagent decomposition.

References

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[4][6] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[4][5] The Journal of Organic Chemistry, 63(12), 3804–3805.[4] [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[10][11] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[9][10][11] The Journal of Organic Chemistry, 57(8), 2497–2502.[11] [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005).[8] Recent developments in guanylating agents.[3][4][5][6][7][8][10] ARKIVOC, 2005(4), 49-87.[8] [Link]

Sources

- 1. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. | PDF or Rental [articles.researchsolutions.com]

- 12. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 13. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mercury(II) chloride promoted guanidinylation using Di-Boc-S-methylisothiourea

High-Efficiency Synthesis of Di-Boc-Guanidines from Sterically Hindered Amines[1][2]

Executive Summary

The guanidine functional group is a pharmacophore ubiquitous in bioactive natural products and drug candidates (e.g., arginine mimics, integrin inhibitors). While standard guanylating agents work well for unhindered primary amines, they often fail with electron-deficient or sterically encumbered substrates.

This guide details the Mercury(II) Chloride (

Mechanistic Insight

The efficacy of this protocol relies on the Soft Acid-Soft Base (HSAB) interaction between the mercury cation and the sulfur atom of the isothiourea.

-

Activation: The

acts as a thiophilic Lewis acid, coordinating strongly to the sulfur atom of the Di-Boc-S-methylisothiourea. This coordination pulls electron density away from the central carbon, making it highly electrophilic. -

Nucleophilic Attack: The amine substrate attacks the activated central carbon. The bulky Boc groups on the reagent actually assist by preventing polymerization and directing the attack, while also increasing solubility in organic solvents.

-

Elimination: The mercury species acts as a "sink" for the leaving group, facilitating the irreversible elimination of the methylthio moiety as a mercury-mercaptide complex (

), driving the reaction to completion.

Figure 1: Reaction Mechanism Pathway

Caption: Kinetic pathway of Hg(II)-promoted desulfurization-guanidinylation.

Safety & Handling (Critical)

WARNING: Mercury(II) chloride is acutely toxic and a cumulative poison. It can be absorbed through the skin.[2][3]

-

Engineering Controls: All weighing and handling of

must occur inside a certified chemical fume hood. -

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Waste Segregation:

-

Solid Waste: The Celite pad used in filtration will contain mercury salts. It must be disposed of in a dedicated "Mercury Solid Waste" container, never general trash.

-

Liquid Waste: All filtrates and aqueous washes must go into "Mercury-Contaminated Liquid Waste."

-

-

Decontamination: Spills should be treated immediately with a mercury spill kit (zinc powder/calcium polysulfide sponge).

Experimental Protocol

Target Scale: 1.0 mmol of Amine Substrate.

4.1 Materials

-

Substrate: Amine (1.0 equiv, 1.0 mmol)

-

Reagent: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 equiv, 319 mg)

-

Promoter: Mercury(II) chloride (

) (1.1 equiv, 298 mg) -

Base: Triethylamine (TEA) (3.0 equiv, 418 µL)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane). Note: DMF is preferred for polar amines; DCM for lipophilic ones.

-

Workup: Ethyl Acetate (EtOAc), Water, Brine, Celite 545.

4.2 Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Di-Boc-S-methylisothiourea (1.1 mmol) in DMF (5 mL, 0.2 M concentration).

-

Basification: Add Triethylamine (3.0 mmol) to the stirring solution.

-

Activation (The Critical Step):

-

Cool the reaction mixture to 0°C (ice bath). Reason: The initial reaction with Hg can be exothermic.

-

Add solid

(1.1 mmol) in one portion. -

Observation: The solution will typically turn cloudy or form a white/grey precipitate (Hg-mercaptide) within minutes.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–4 hours.

-

Monitoring: Check TLC. The starting amine spot should disappear. The product is usually less polar than the amine due to Boc protection.

-

-

Workup (Mercury Removal):

-

Dilute the reaction mixture with EtOAc (20 mL).

-

Filtration: Prepare a sintered glass funnel with a pad of Celite 545 . Filter the reaction mixture through the Celite to remove the insoluble mercury salts.

-

Wash: Rinse the Celite pad with additional EtOAc (2 x 10 mL).

-

-

Extraction:

-

Wash the combined filtrate with Water (2 x 20 mL) to remove DMF and residual mercury salts.

-

Wash with Brine (1 x 20 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the residue via Flash Column Chromatography (Silica Gel).

-

Eluent: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 7:3).

-

Figure 2: Operational Workflow

Caption: Step-by-step operational workflow for Hg-promoted synthesis.

Performance & Optimization

5.1 Comparison of Guanylating Agents

Why choose the mercury method over safer alternatives?

| Feature | HgCl₂ Method (Kim & Qian) | 1H-Pyrazole-1-carboxamidine | S-Methylisothiourea (Thermal) |

| Reactivity | High (Works on hindered amines) | Moderate | Low (Requires heat/long times) |

| Reaction Time | Fast (1–4 hours) | Slow (12–24 hours) | Slow (24+ hours) |

| Temperature | 0°C to Room Temp | Room Temp | Reflux often required |

| Toxicity | High (Mercury) | Low | Low |

| Atom Economy | Low (Stoichiometric metal waste) | High | Moderate |

| Use Case | "Last Resort" for difficult amines | Standard primary amines | Simple substrates |

5.2 Troubleshooting Guide

-

Low Yield:

-

Cause: Incomplete activation.

-

Fix: Increase

to 1.5 equivalents. Ensure the reagent is fresh (S-methylisothiourea can degrade).

-

-

Black Precipitate in Product:

-

Cause: Colloidal mercury passing through filter.

-

Fix: Filter through a tighter Celite pad or perform a wash with dilute aqueous sodium sulfide (

)—this precipitates Hg extremely effectively, though it smells.

-

-

Starting Material Remains:

-

Cause: Steric bulk too high even for Hg.

-

Fix: Switch solvent to DMF (if using DCM) and heat to 40°C.

-

References

-

Kim, K. S., & Qian, L. (1993).[4] Improved method for the preparation of guanidines.[4][5][6] Tetrahedron Letters, 34(48), 7677-7680.[7]

-

Poss, M. A., et al. (1992).[4] A mild and efficient method for the preparation of guanidines.[4][5] Tetrahedron Letters, 33(40), 5933-5936.

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[5][8][9][10] ARKIVOC, 2005(4), 49-87.

Sources

- 1. researchgate.net [researchgate.net]

- 2. drs.illinois.edu [drs.illinois.edu]

- 3. Use, Handling and Clean-Up Procedures Mercury - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 4. semanticscholar.org [semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Guanidine synthesis by guanylation [organic-chemistry.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

Application Note: Silver Triflate-Catalyzed Guanidinylation of Amines using N,N'-Di-Boc-S-methylisothiourea

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Scope

Guanidines are highly basic, hydrophilic functional groups (pKa ~13.5) that serve as critical pharmacophores in drug discovery. They are ubiquitous in kinase inhibitors, antimicrobial peptides, and modified nucleic acids due to their exceptional hydrogen-bonding capabilities. However, the direct conversion of amines to guanidines (guanidinylation) is notoriously sluggish because standard amidine or thiourea reagents lack sufficient electrophilicity.

This application note details a highly efficient, thermodynamically driven protocol for the guanidinylation of primary and secondary amines using N,N'-Di-Boc-S-methylisothiourea promoted by Silver Trifluoromethanesulfonate (AgOTf) . By leveraging thiophilic Lewis acid activation, this method bypasses the toxicity of historical mercury(II) promoters while delivering near-quantitative yields under mild conditions[1].

Mechanistic Causality: The "Why" Behind the Chemistry

As a synthetic scientist, executing a protocol blindly leads to irreproducibility. Understanding the kinetic and thermodynamic drivers of this reaction allows for precise troubleshooting and optimization.

-

Thiophilic Activation (Kinetic Driver): N,N'-Di-Boc-S-methylisothiourea is bench-stable and relatively unreactive toward amines at room temperature. AgOTf acts as a soft, highly thiophilic Lewis acid. The Ag⁺ ion selectively coordinates to the soft sulfur atom of the S-methyl group. This polarization drains electron density from the central isothiourea carbon, dramatically increasing its electrophilicity and priming it for nucleophilic attack by the amine.

-

Irreversible Precipitation (Thermodynamic Sink): The reaction is driven to completion by an irreversible thermodynamic sink. Upon tetrahedral intermediate collapse, methanethiolate is eliminated and immediately captured by Ag⁺ to form silver methanethiolate (AgSMe) , which precipitates out of solution. This phase change prevents the reverse reaction.

-

Electronic Tuning via Boc Groups: The two tert-butyloxycarbonyl (Boc) groups serve a dual purpose. Inductively, their electron-withdrawing nature further activates the central carbon. Practically, they mask the extreme basicity of the resulting guanidine, preventing over-alkylation, enabling solubility in organic solvents, and allowing for facile purification via standard silica gel chromatography.

-

Non-Coordinating Counterion: The triflate (OTf⁻) anion is weakly coordinating, ensuring the Ag⁺ ion remains fully available for sulfur activation—a distinct advantage over silver halides. The addition of a tertiary amine base (e.g., Et₃N or DIPEA) is mandatory to neutralize the generated triflic acid (HOTf), which would otherwise protonate the nucleophilic amine and halt the reaction[2].

Reaction Pathway Visualization

Mechanistic pathway of AgOTf-catalyzed guanidinylation driven by AgSMe precipitation.

Quantitative Data & Optimization

The AgOTf-promoted guanidinylation is highly versatile. It has been successfully employed in the late-stage functionalization of complex macrocyclic peptide antibiotics like capreomycin IB[2] and in the synthesis of highly modified oligonucleotides, achieving excellent yields even with sterically hindered secondary amines[3].

Table 1: Summary of Optimized Reaction Conditions Across Substrate Classes

| Substrate Class | Reagent | Catalyst / Base | Solvent & Temp | Time | Yield | Source |

| Primary Amine (Mannich Adduct) | N,N'-Di-Boc-S-methylisothiourea (1.3 eq) | AgOTf (1.08 eq) / Et₃N (3.0 eq) | DMF, RT | 3 h | 74 - 88% | [2] |

| Secondary Amine (2'-Amino-LNA) | N-Alkyl-S-methylisothiourea (1.5 eq) | AgOTf (excess) / DIPEA (3.0 eq) | THF, RT | 12 h | 87–96% | [3] |

| General Aliphatic Amines | N,N'-Di-Boc-S-methylisothiourea (1.1 eq) | AgOTf (1.1 eq) / DIPEA (2.0 eq) | DCM or THF, RT | 2–12 h | >80% | [1] |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every step.

Reagents & Equipment

-

Substrate: Primary or secondary amine (1.0 mmol)

-

Guanidinylating Agent: N,N'-Di-Boc-S-methylisothiourea (1.1 - 1.3 mmol)

-

Catalyst: Silver trifluoromethanesulfonate (AgOTf) (1.1 - 1.3 mmol). Must be stored in a desiccator in the dark.

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) (5.0 mL)

-

Equipment: Aluminum foil, Celite pad, magnetic stirrer.

Step-by-Step Methodology

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and N,N'-Di-Boc-S-methylisothiourea (1.1 mmol).

-

Solvation & Basification: Dissolve the reagents in anhydrous solvent (5.0 mL). Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at room temperature under an inert atmosphere (Argon or N₂).

-

Thiophilic Activation (Critical Step): Wrap the reaction flask in aluminum foil to exclude light (preventing the photochemical reduction of Ag⁺ to Ag⁰ black). Quickly add AgOTf (1.1 mmol) in one portion.

-

Self-Validation Checkpoint 1: The solution MUST immediately transition from clear to turbid, forming a fine white/yellowish suspension (AgSMe). If the solution remains clear, the AgOTf has degraded (hydrated) or the solvent is wet. Halt and acquire fresh reagents.

-

-

Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction via TLC or LCMS.

-

Self-Validation Checkpoint 2: The product Di-Boc-guanidine will typically have a higher Rf than the starting amine on silica gel (using Hexanes/EtOAc) and will be strongly UV-active (254 nm).

-

-

Quench & Filtration: Once the amine is consumed (typically 2 to 12 hours), dilute the reaction mixture with EtOAc or DCM (15 mL). Filter the entire suspension through a tightly packed pad of Celite to remove the colloidal AgSMe precipitate. Wash the Celite pad with additional solvent (2 × 10 mL).

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (1 × 15 mL) to remove triflate salts, followed by brine (1 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N,N'-Di-Boc-guanidine.

Experimental Workflow Visualization

Step-by-step experimental workflow for the synthesis and isolation of Di-Boc-guanidines.

Analytical Validation & Troubleshooting

To confirm the success of the guanidinylation, utilize the following analytical markers:

-

¹H NMR Spectroscopy: The most definitive proof of reaction is the complete disappearance of the S-methyl singlet (typically around δ 2.30 - 2.45 ppm). You will observe the integration of two distinct Boc groups (two singlets, 9H each, around δ 1.40 - 1.55 ppm) in the product.

-

Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak of the target Di-Boc-guanidine. Be aware that Boc groups can fragment in the mass spectrometer; you may observe [M+H - 100]⁺ (loss of one Boc) or [M+H - 200]⁺ (loss of both Boc groups) depending on the ionization energy.

-

Troubleshooting Black Mixtures: If the reaction mixture turns dark black instead of milky white/yellow, the Ag⁺ has been photochemically reduced to Ag⁰. This traps the catalyst and halts the reaction. Ensure strict light exclusion using aluminum foil.

References

-

Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids. Nucleic Acids Research, Oxford Academic. (2023).3

-

Modification of Mannich Adducts (Synthesis of Capreomycidine). Thieme E-Books.2

-

Facile Guanidine Formation under Mild Acidic Condition. Bulletin of the Chemical Society of Japan. (2012). 1

Sources

Synthesis of arginine mimetics using N,N'-Di-Boc-S-methylisothiourea

Application Note: Synthesis of Arginine Mimetics using -Di-Boc-S-methylisothiourea

Introduction & Scope

The guanidine functional group is a critical pharmacophore in medicinal chemistry, found in the side chain of Arginine (Arg).[1] It mediates key electrostatic interactions (salt bridges) and hydrogen bonding in protein-ligand recognition (e.g., RGD sequences, protease inhibitors).

However, natural Arginine is highly polar and metabolically susceptible. Arginine mimetics —molecules where the guanidine is grafted onto non-natural scaffolds or modified alkyl chains—are essential for improving bioavailability and stability.

This guide details the use of

Mechanism of Action

The reaction follows an addition-elimination pathway. The electron-withdrawing Boc (tert-butyloxycarbonyl) groups significantly increase the electrophilicity of the central carbon (

Key Mechanistic Insights:

-

Activation: The thiomethyl group (-SMe) is a poor leaving group compared to pyrazoles. However, the dual Boc protection destabilizes the ground state and stabilizes the tetrahedral intermediate.

-

Elimination: The collapse of the intermediate expels methanethiol (MeSH), a volatile gas.

-

Driving Force: The evolution of MeSH gas (entropy) and the formation of the resonance-stabilized guanidine drive the reaction to completion.

Figure 1: Mechanistic pathway for the conversion of amines to guanidines using

Comparative Analysis of Reagents

Before selecting a protocol, compare

| Feature | 1H-Pyrazole-1-carboxamidine | Triflyl Guanidines (Goodman's) | |

| Reactivity | Moderate (High with Hg | High | Very High |

| Atom Economy | Good | Moderate | Poor (Tf group waste) |

| Byproduct | Methanethiol (Gas, Toxic/Smelly) | Pyrazole (Solid/Soluble) | Triflamide |

| Cost | Low | Medium | High |

| Stability | Excellent (Shelf-stable) | Good | Moisture Sensitive |

| Best Use | Large scale, Solution Phase | SPPS, Precious amines | Sterically hindered amines |

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Primary amines, unhindered secondary amines, and large-scale synthesis.

Materials:

-

Substrate: Amine (1.0 equiv)

-

Reagent:

-Di-Boc-S-methylisothiourea (1.1 – 1.2 equiv) -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

-

Scavenger: Bleach solution (for MeSH trap)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (optional, depending on amine reactivity). Connect the outlet to a bleach trap (sodium hypochlorite) to neutralize the evolved methanethiol gas.

-

Dissolution: Dissolve the amine (1.0 equiv) in DCM (0.1 M concentration).

-

Addition: Add

-Di-Boc-S-methylisothiourea (1.1 equiv) followed by TEA (2.0 equiv). -

Reaction: Stir at room temperature for 12–48 hours.

-

Workup:

-

Dilute with DCM.

-

Wash with 5% citric acid (removes excess base/amine), water, and brine.

-

Dry over Na

SO

-

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate). The product is usually a stable white foam/solid.

Protocol B: Mercury(II)-Promoted Synthesis ("The HgCl Method")

Best for: Electron-deficient amines, sterically hindered amines, or sluggish reactions.

Expert Insight: Mercury coordinates with the sulfur atom, transforming the -SMe group into a highly reactive sulfonium-like leaving group. This accelerates the reaction from days to minutes.

Safety Warning: Mercury(II) chloride is highly toxic. Use strictly in a fume hood and dispose of heavy metal waste separately.

Procedure:

-

Dissolution: Dissolve amine (1.0 equiv) and

-Di-Boc-S-methylisothiourea (1.1 equiv) in anhydrous DMF or DCM. -

Activation: Add TEA (2.2 equiv). Cool to 0°C.

-

Promotion: Add HgCl

(1.1 equiv) in one portion. -